Dexamethasone phenylpropionate
Overview
Description
Dexamethasone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It is used to treat many different inflammatory conditions such as allergic disorders and skin conditions .
Synthesis Analysis
Dexamethasone is often formulated as esters, such as dexamethasone phenylpropionate, to take account of the very limited solubility of glucocorticoids in water and to provide a range of formulations that extend the duration of action . The synthesis of Dexamethasone conjugates involves various methods including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .
Molecular Structure Analysis
The molecular formula of Dexamethasone phenylpropionate is C31H37FO6 . Its average mass is 524.620 Da and its monoisotopic mass is 524.257446 Da .
Chemical Reactions Analysis
Dexamethasone is resorbed more slowly from the injection site, thus ensuring a prolonged duration of activity . The time to reach maximum plasma levels of dexamethasone after intramuscular injection in cattle, horse, and dog is within 60 min after injection .
Physical And Chemical Properties Analysis
Dexamethasone oral suspension prepared according to certain conditions is stable over 60 days under regular storage temperatures (at 4±2 °C or at 21±3 °C) . The physical parameters such as appearance and pH were assessed as well as dexamethasone content .
Scientific Research Applications
Pharmacokinetics in Animals
Dexamethasone, including the phenylpropionate formulation, has been studied for its pharmacokinetics in animals. For instance, a study on greyhound dogs showed that dexamethasone phenylpropionate combined with sodium phosphate had a longer terminal half-life in plasma and urine compared to dexamethasone formulated as sodium phosphate. This insight could be crucial for medication control in racing greyhounds (Morris et al., 2021).
Therapeutic Effects in Bovine Ketosis
Research on the therapeutic effects of dexamethasone phenylpropionate in bovine ketosis demonstrated that its combination with dexamethasone phosphate significantly reduced acetone plus acetoacetate levels in milk, indicative of a positive therapeutic effect in cows with ketosis (Andersson & Olsson, 1984).
Residues in Milk of Treated Cows
A study assessed dexamethasone residues in milk after therapeutic application in cows, finding that the crystalline suspension or combination of sodium phosphate and phenylpropionate esters of dexamethasone resulted in detectable drug residues in milk up to three days after treatment. This suggests potential implications for milk safety and animal treatment protocols (Reding et al., 1997).
Effects on Canine Tendon Cells and Chondrocytes
Dexamethasone has been investigated for its effects on canine tendon cells and chondrocytes. A study found that dexamethasone inhibited the proliferation of these cells and induced apoptosis, which has implications for understanding its effects on tendon and cartilage healing in dogs (Hossain et al., 2008).
Pharmacokinetics in Leukemia Treatment
Dexamethasone's pharmacokinetics have been studied in children with acute lymphoblastic leukemia, revealing substantial variability in its apparent clearance. Factors such as serum albumin concentration, concurrent drug use, age, and treatment intensity influenced its pharmacokinetics, which is vital for optimizing leukemia treatment (Yang et al., 2008).
Neurological and Sensory Effects
Research has also delved into the neurological and sensory effects of dexamethasone. For example, a study on noise-induced hearing loss in mice compared systemic versus intratympanic injection of dexamethasone, revealing differential protective effects depending on the route of administration (Han et al., 2015).
Safety And Hazards
Future Directions
Dexamethasone is commonly used to treat a wide variety of diseases including oncological disorders. The therapeutic use of Dexamethasone could greatly benefit from their delivery by nanoparticles . Also, the encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG nanoparticles appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKMBLPPDDQOSU-JPYVRCQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940264 | |
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone phenylpropionate | |
CAS RN |
1879-72-7 | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone 21-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dexamethasone 21-(3-phenylpropionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE PHENYLPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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